6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
CAS No.: 1713164-07-8
Cat. No.: VC4710644
Molecular Formula: C11H20Cl3N3O
Molecular Weight: 316.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1713164-07-8 |
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Molecular Formula | C11H20Cl3N3O |
Molecular Weight | 316.65 |
IUPAC Name | 6-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Standard InChI | InChI=1S/C11H17N3O.3ClH/c1-15-11-4-2-3-10(14-11)13-9-5-7-12-8-6-9;;;/h2-4,9,12H,5-8H2,1H3,(H,13,14);3*1H |
Standard InChI Key | STXDOGFZUGILMZ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=N1)NC2CCNCC2.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 6-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride reflects its core pyridine ring substituted with a methoxy group at position 6 and a piperidin-4-ylamine group at position 2, coordinated with three hydrochloric acid molecules. Its molecular formula is C₁₁H₂₀Cl₃N₃O, with a molecular weight of 300.7 g/mol .
Structural Representation
The SMILES notation for the free base form is COc1cccc(NC2CCNCC2)n1, while the trihydrochloride salt modifies this to include three chloride counterions. The InChIKey, derived computationally, would follow patterns observed in analogous compounds such as DDSYTIKVLZUBKG-UHFFFAOYSA-N (for a methyl-substituted variant) , adjusted for the methoxy group.
Crystallographic and Conformational Data
While no direct crystallographic data exists for this compound, trihydrochloride salts of piperidine-containing molecules often exhibit crystalline or amorphous solid-state forms depending on synthesis conditions. For example, amorphous forms of related piperidin-4-yl pyridine derivatives have been characterized by XRPD patterns lacking long-range order and FTIR spectra with peaks at ~3470 cm⁻¹ (N-H stretch) and ~1117 cm⁻¹ (C-O-C stretch) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride likely involves:
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Nucleophilic substitution: Reaction of 6-methoxypyridin-2-amine with a piperidin-4-yl precursor (e.g., 4-aminopiperidine) under basic conditions.
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Salt formation: Treatment with hydrochloric acid to yield the trihydrochloride form.
A patent describing a structurally analogous compound outlines a process involving:
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Dissolution in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (40–100°C).
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Precipitation via antisolvent addition (e.g., water or ether).
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Isolation by filtration or centrifugation.
Process Optimization
Key parameters for scalability include:
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Solvent selection: High-boiling solvents like DMF improve reaction homogeneity.
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Stoichiometry: Excess HCl ensures complete salt formation.
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Purification: Recrystallization from ethanol/water mixtures enhances purity .
Physicochemical Properties
Solubility and Stability
Thermogravimetric analysis (TGA) of related compounds shows <2% weight loss up to 170°C, indicating thermal stability .
Spectroscopic Profiles
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FTIR: Expected peaks at ~3388 cm⁻¹ (N-H stretch), ~1252 cm⁻¹ (C-N stretch), and ~740 cm⁻¹ (C-Cl stretch) .
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¹H NMR: Signals for methoxy protons (~3.8 ppm), piperidine ring protons (1.5–3.0 ppm), and pyridine aromatic protons (6.5–8.5 ppm) .
Pharmacological and Biological Relevance
Mechanism of Action
Piperidine derivatives are prevalent in drug discovery due to their ability to modulate biological targets. For instance:
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Kinase inhibition: Piperidin-4-yl groups often interact with ATP-binding pockets .
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Receptor modulation: Amine functionalities enable hydrogen bonding with neurotransmitter receptors .
Preclinical Data
While specific studies on this compound are unavailable, structurally similar molecules exhibit:
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Anticancer activity: IC₅₀ values in the low micromolar range against kinase-dependent cancer cell lines .
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Metabolic stability: Piperidine rings resist cytochrome P450 oxidation, enhancing half-life .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is marketed as PK0-33601 , suggesting its role in:
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Lead optimization: Introducing basicity via the piperidine nitrogen.
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Salt formation: Improving solubility for in vivo assays.
Material Science
Trihydrochloride salts may serve as:
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Crystallization aids: Modulating crystal habits in co-crystals.
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Ionic liquids: High polarity enables use in green chemistry applications.
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